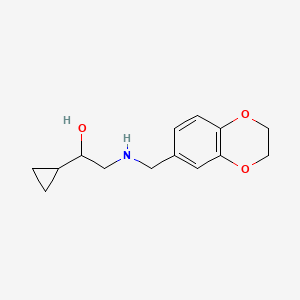![molecular formula C9H15N3 B7570030 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a pyrazole derivative that can be synthesized through several methods.
Mecanismo De Acción
The mechanism of action of MPMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. MPMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPMP has been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MPMP has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. MPMP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Additionally, MPMP has been found to inhibit the formation of new blood vessels, which is a key process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPMP in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using MPMP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on MPMP, including:
1. Further investigation of its mechanism of action to better understand its potential applications in medicinal chemistry and materials science.
2. Development of new derivatives of MPMP with improved pharmacological properties, such as increased potency and reduced toxicity.
3. Exploration of the potential applications of MPMP in the synthesis of metal-organic frameworks with improved gas storage and separation properties.
4. Investigation of the potential applications of MPMP in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
5. Development of new methods for the synthesis of MPMP and its derivatives to improve efficiency and reduce costs.
In conclusion, MPMP is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs, and its ability to act as a ligand in the synthesis of metal-organic frameworks has potential applications in gas storage and separation. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of MPMP can be achieved through a multi-step process that involves the reaction of 2-methylpyrazole with propargyl bromide, followed by the addition of sodium hydride and 2-bromoacetophenone. The final product is obtained through the addition of methylamine to the reaction mixture.
Aplicaciones Científicas De Investigación
MPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MPMP has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, MPMP has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propiedades
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8(2)6-10-7-9-4-5-11-12(9)3/h4-5,10H,1,6-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYURPZJYWGAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

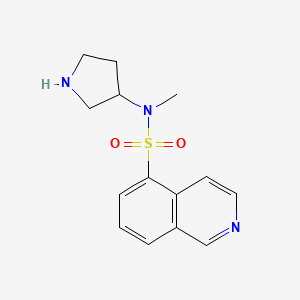
![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)
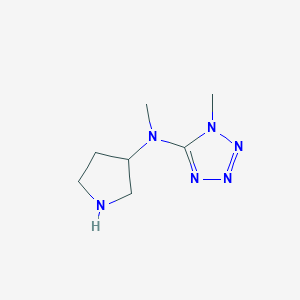
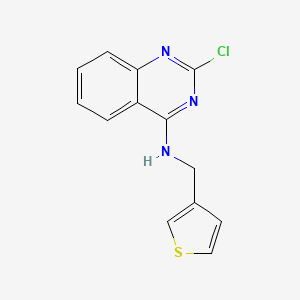
![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
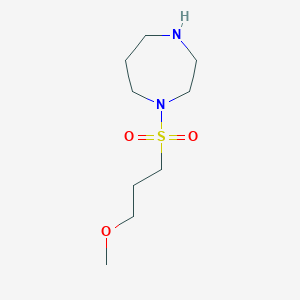
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
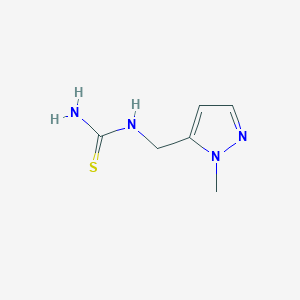
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
